molecular formula C10H14O4 B14503905 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol CAS No. 64049-34-9

2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol

Cat. No.: B14503905
CAS No.: 64049-34-9
M. Wt: 198.22 g/mol
InChI Key: SAHYAPOPAQCWDM-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is an organic compound that belongs to the class of phenoxy alcohols This compound is characterized by the presence of a phenoxy group attached to a propane-1,3-diol backbone, with a hydroxymethyl group on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol typically involves the reaction of phenol with formaldehyde and glycerol under alkaline conditions. The reaction proceeds through a series of condensation and addition reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 40-70°C and the use of an alkaline catalyst such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products

Scientific Research Applications

2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
  • 1,2-Propanediol, 3-phenoxy-
  • Pentaerythritol

Uniqueness

2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is unique due to its specific combination of a phenoxy group and a propane-1,3-diol backbone. This structure imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to form stable hydrogen bonds. These features make it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

64049-34-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]propane-1,3-diol

InChI

InChI=1S/C10H14O4/c11-5-8-3-1-2-4-10(8)14-9(6-12)7-13/h1-4,9,11-13H,5-7H2

InChI Key

SAHYAPOPAQCWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OC(CO)CO

Origin of Product

United States

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